Cas no 1314911-14-2 (2-Cyclopropylpent-4-ynoic acid)
2-Cyclopropylpent-4-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS006387297
- EN300-4271576
- 1314911-14-2
- SCHEMBL11128333
- 2-cyclopropylpent-4-ynoic acid
- 2-Cyclopropylpent-4-ynoic acid
-
- Inchi: 1S/C8H10O2/c1-2-3-7(8(9)10)6-4-5-6/h1,6-7H,3-5H2,(H,9,10)
- InChI Key: BJASHKYRWDAPDM-UHFFFAOYSA-N
- SMILES: OC(C(CC#C)C1CC1)=O
Computed Properties
- Exact Mass: 138.068079557g/mol
- Monoisotopic Mass: 138.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 37.3Ų
2-Cyclopropylpent-4-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4271576-0.05g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 0.05g |
$212.0 | 2025-03-15 | |
| Enamine | EN300-4271576-0.1g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 0.1g |
$317.0 | 2025-03-15 | |
| Enamine | EN300-4271576-0.25g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 0.25g |
$452.0 | 2025-03-15 | |
| Enamine | EN300-4271576-0.5g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 0.5g |
$713.0 | 2025-03-15 | |
| Enamine | EN300-4271576-1.0g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
| Enamine | EN300-4271576-2.5g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
| Enamine | EN300-4271576-5.0g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
| Enamine | EN300-4271576-10.0g |
2-cyclopropylpent-4-ynoic acid |
1314911-14-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
| Aaron | AR028WHD-50mg |
2-cyclopropylpent-4-ynoicacid |
1314911-14-2 | 95% | 50mg |
$317.00 | 2025-02-17 | |
| Aaron | AR028WHD-100mg |
2-cyclopropylpent-4-ynoicacid |
1314911-14-2 | 95% | 100mg |
$461.00 | 2025-02-17 |
2-Cyclopropylpent-4-ynoic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-Cyclopropylpent-4-ynoic acid
2-Cyclopropylpent-4-ynoic Acid: A Comprehensive Overview
The compound with CAS No. 131491-14-2, commonly referred to as 2-Cyclopropylpent-4-ynoic acid, is a unique organic molecule that has garnered attention in recent scientific research. This compound is characterized by its cyclopropyl group and alkynyl moiety, which contribute to its distinctive chemical properties. The cyclopropyl group is known for its strained ring structure, while the alkynyl group introduces reactivity and potential for further functionalization.
Recent studies have highlighted the potential of 2-Cyclopropylpent-4-ynoic acid in various fields, including drug discovery and materials science. Its structure makes it an ideal candidate for exploring novel chemical reactions and applications. For instance, researchers have investigated its role in click chemistry, where the alkyne group can participate in copper-catalyzed cycloadditions, leading to the formation of stable macrocyclic structures.
The synthesis of 2-Cyclopropylpent-4-ynoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the use of transition metal catalysts to facilitate the coupling of cyclopropane derivatives with alkyne-containing precursors. This method not only enhances the efficiency of the synthesis but also opens up new avenues for producing structurally complex molecules.
In terms of applications, 2-Cyclopropylpent-4-ynoic acid has shown promise in the development of advanced materials. Its rigid structure and reactivity make it suitable for use in creating high-performance polymers and coatings. Additionally, its ability to undergo various post-synthesis modifications allows for tailored properties, such as improved thermal stability or enhanced mechanical strength.
From a biological standpoint, recent research has explored the potential of 2-Cyclopropylpent-4-ynoic acid as a precursor for bioactive compounds. Its unique structure enables interactions with specific biological targets, making it a valuable tool in drug design. For example, derivatives of this compound have been tested for their ability to inhibit enzymes involved in metabolic disorders, showcasing its potential therapeutic applications.
The study of 2-Cyclopropylpent-4-ynoic acid also contributes to our understanding of fundamental organic chemistry principles. Its reactivity patterns and structural features provide insights into how strained rings and unsaturated bonds influence chemical behavior. This knowledge is essential for designing more efficient synthetic pathways and predicting the properties of related compounds.
In conclusion, 2-Cyclopropylpent-4-ynoic acid (CAS No. 131491-14-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it a valuable subject for ongoing research, offering opportunities for innovation in both academic and industrial settings.
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